Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
A metabolite of Donepezil.
rac (cis/trans) Donepezil N-Oxide
CAS No.: 120013-84-5
Cat. No.: VC0192793
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120013-84-5 |
---|---|
Molecular Formula | C24H29NO4 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 |
Standard InChI Key | XRPRYHONRUINMG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC |
Appearance | Pale Beige Solid |
Melting Point | 190-192°C |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
CHEMICAL IDENTIFICATION
Rac (cis/trans) Donepezil N-Oxide is identified by several key parameters that facilitate its recognition in analytical and research contexts. The compound is formally registered with CAS number 120013-84-5, representing its unique chemical identifier in regulatory and research databases . Its molecular formula is C₂₄H₂₉NO₄, with a precise molecular weight of 395.49 g/mol .
The IUPAC nomenclature designates this compound as 2,3-Dihydro-5,6-dimethoxy-2-[[cis/trans-1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, which systematically describes its chemical structure and functional groups . In research and pharmaceutical literature, this compound appears under various synonyms including Donepezil-N-Oxide, Donepezil Impurity G, Donepezil Impurity C, and rac-Donepezil N-Oxide .
PHYSICAL PROPERTIES
Regarding solubility, the compound demonstrates limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . This solubility profile has implications for analytical procedures and formulation approaches. The predicted pKa value of 5.21±0.40 provides insight into its ionization behavior at various pH values, which affects its pharmacokinetic properties .
MOLECULAR STRUCTURE AND REPRESENTATION
The molecular structure of Donepezil N-Oxide features several characteristic functional groups that determine its chemical behavior and interactions. Its structure can be represented using SMILES notation: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN+(CC4=CC=CC=C4)[O-])OC, which encodes the arrangement of atoms and bonds in a linear format that can be interpreted by chemical software systems .
The InChI (International Chemical Identifier) representation provides a standardized method for encoding the chemical structure: InChI=1S/C24H29NO4/c1-28-22-14-19-13-20-24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 . This notation is particularly valuable for database searching and unambiguous compound identification.
SYNTHESIS AND METABOLIC PATHWAY
SYNTHESIS METHODS
The synthesis of rac (cis/trans) Donepezil N-Oxide typically involves the oxidation of Donepezil through several established methodologies. A common synthetic route employs hydrogen peroxide as the oxidizing agent, often in conjunction with sodium tungstate as a catalyst. The reaction occurs in an aqueous medium under controlled temperature conditions to facilitate the formation of both cis and trans isomers.
An alternative synthetic approach involves the direct reaction of Donepezil with hydrogen peroxide and formic acid at room temperature . Following this oxidation, the N-oxide undergoes a series of rearrangements that can be monitored through spectroscopic techniques . This reaction pathway has been studied at 37°C (approximating human body temperature) using ultraviolet spectrophotometry at λmax = 268 nm, revealing that the reaction follows first-order kinetics .
Industrial production methods for this compound mirror laboratory synthesis but are scaled up for efficiency. These methods utilize larger reactors, ensuring precise control over reaction conditions to maximize yield and purity. Post-reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity.
METABOLIC PATHWAY
Donepezil N-Oxide represents an important metabolic product in the biotransformation of Donepezil in humans. After oral administration, Donepezil is absorbed via the gastrointestinal tract, with maximum plasma concentration reached at approximately 4.1 hours and a mean terminal disposition half-life ranging from 70 to 81.5 hours .
The metabolic fate of Donepezil has been traced using radioactively marked studies. Following a 5 mg oral dose of Donepezil hydrochloride, approximately 30% remains unchanged, while the remainder undergoes various metabolic transformations . These include:
-
11% metabolized to 6-O-desmethyl Donepezil (which retains pharmacological activity)
-
9% converted to Donepezil-cis-N-oxide
-
7% transformed to 5-O-desmethyl Donepezil
-
3% forming the glucuronide conjugate of 5-O-desmethyl Donepezil
The enzymatic systems primarily responsible for Donepezil metabolism are the cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Additional enzymes that may contribute to this metabolic process include CYP3A5, CYP2C9, and CYP1A2 . This enzymatic diversity has implications for potential drug interactions and individual variability in Donepezil metabolism.
PHARMACOLOGICAL PROPERTIES
MECHANISM OF ACTION
Rac (cis/trans) Donepezil N-Oxide acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . Through this inhibitory action, the compound contributes to increased acetylcholine levels, thereby enhancing cholinergic transmission, which is crucial for cognitive functions.
Experimental studies have demonstrated that Donepezil N-Oxide inhibits both plasma and erythrocyte cholinesterase activities in vitro, confirming its pharmacological activity as an anticholinesterase agent . This mechanism aligns with that of the parent compound, Donepezil, although potential differences in potency or selectivity between the parent drug and its N-oxide metabolite may exist.
ANALYTICAL METHODS AND DETECTION
Accurate detection and quantification of Donepezil N-Oxide are essential for pharmaceutical quality control, metabolic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for monitoring this compound in both pharmaceutical preparations and biological samples .
Structure elucidation of Donepezil N-Oxide typically employs spectroscopic analysis techniques, which provide detailed information about molecular structure and confirmation of chemical identity . Ultraviolet spectrophotometry at λmax = 268 nm has been specifically utilized for monitoring the kinetics of N-oxide formation and subsequent rearrangements .
For pharmacokinetic studies and therapeutic drug monitoring, specialized HPLC methods have been developed to simultaneously quantify Donepezil and its metabolites, including Donepezil N-Oxide, 5-O-Desmethyl-Donepezil, and 6-O-Desmethyl-Donepezil in plasma samples from patients with Alzheimer's disease . These methods enable precise determination of drug and metabolite concentrations, facilitating dose optimization and individualization.
APPLICATIONS AND SIGNIFICANCE
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume